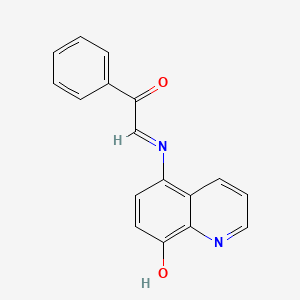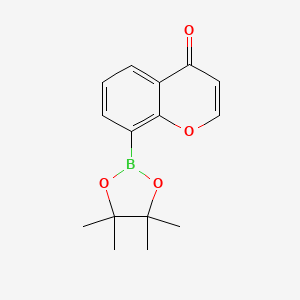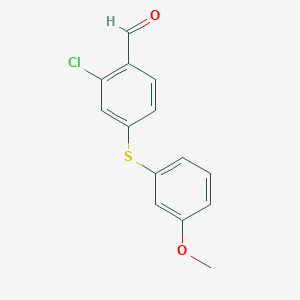
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a chlorine atom at the 2-position and a (3-methoxyphenyl)thio group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxythiophenol as the primary starting materials.
Formation of Thioether: The 3-methoxythiophenol is reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the thioether linkage.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Chloro-4-((3-methoxyphenyl)thio)benzoic acid.
Reduction: 2-Chloro-4-((3-methoxyphenyl)thio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of thioether-containing compounds, including their antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism of action of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-((3-methylphenyl)thio)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-((3-methoxyphenyl)thio)benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-4-((4-methoxyphenyl)thio)benzaldehyde: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is unique due to the specific positioning of the chlorine and (3-methoxyphenyl)thio groups, which can influence its reactivity and biological activity. The presence of the methoxy group can also affect the compound’s electronic properties, making it distinct from its analogs.
特性
分子式 |
C14H11ClO2S |
|---|---|
分子量 |
278.8 g/mol |
IUPAC名 |
2-chloro-4-(3-methoxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-9H,1H3 |
InChIキー |
ANIPFZDIIBZCQL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


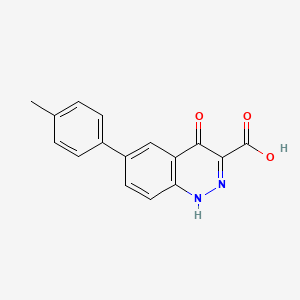


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
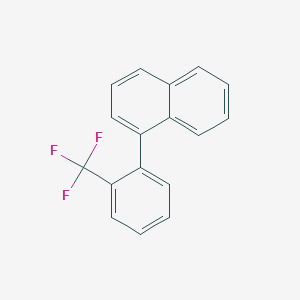

![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
